Methoxy Fenoterol-d6

pharmacokinetics bioavailability β2-adrenoceptor agonist

Methoxy Fenoterol-d6 is the definitive hexa-deuterated isotopologue for accurate LC-MS/MS quantification of (R,R)-methoxyfenoterol. Only this +6 Da analog provides identical extraction, co-elution, and ionization to the analyte—unlike Fenoterol-d6 or unlabeled methoxyfenoterol—ensuring validated method precision per regulatory guidelines. Essential for bioequivalence, pharmacokinetic, and metabolism studies.

Molecular Formula C18H23NO4
Molecular Weight 323.422
CAS No. 1346599-77-6
Cat. No. B584715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxy Fenoterol-d6
CAS1346599-77-6
Synonyms5-[1-Hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol-d6
Molecular FormulaC18H23NO4
Molecular Weight323.422
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)O)O)O
InChIInChI=1S/C18H23NO4/c1-12(7-13-3-5-17(23-2)6-4-13)19-11-18(22)14-8-15(20)10-16(21)9-14/h3-6,8-10,12,18-22H,7,11H2,1-2H3/i1D3,7D2,12D
InChIKeyWHAUNCTVVNUUIP-RIUPCNMISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxy Fenoterol-d6 (CAS 1346599-77-6): Deuterated β2-AR Agonist Reference Standard for Quantitative Bioanalysis and Pharmacological Research


Methoxy Fenoterol-d6 (CAS 1346599-77-6) is a hexa-deuterated isotopologue of (R,R)-methoxyfenoterol, a 4-methoxy derivative of the β2-adrenoceptor agonist fenoterol . The compound features six deuterium atoms incorporated at specific positions: three on the terminal methyl group, two on the benzylic methylene, and one on the chiral methine carbon of the isopropylamine side chain, resulting in a molecular formula of C18H17D6NO4 and molecular weight of 323.42 [1]. As a stable isotope-labeled (SIL) analog, Methoxy Fenoterol-d6 is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of methoxyfenoterol and related fenoterol derivatives in biological matrices [2]. The unlabeled counterpart, (R,R)-methoxyfenoterol, has been characterized as a β2-AR agonist with demonstrated pharmacokinetic and metabolic advantages over (R,R)-fenoterol, including reduced clearance and extended elimination half-life [3].

Methoxy Fenoterol-d6 Procurement Rationale: Why Unlabeled Methoxyfenoterol or Fenoterol-d6 Cannot Serve as Direct Substitutes in Quantitative LC-MS/MS Workflows


In quantitative LC-MS/MS bioanalysis, the substitution of Methoxy Fenoterol-d6 with unlabeled methoxyfenoterol or even the structurally related Fenoterol-d6 introduces analytical inaccuracies that cannot be adequately compensated for by calibration curve correction. Unlabeled methoxyfenoterol, lacking the +6 Da mass shift conferred by six deuterium atoms [1], co-elutes with the target analyte and cannot be distinguished in the mass spectrometer, rendering isotope dilution quantification impossible [2]. While Fenoterol-d6 possesses deuterium labeling, it differs structurally from methoxyfenoterol by a 4-hydroxy group in place of the 4-methoxy substituent, resulting in distinct chromatographic retention behavior and potential differential extraction recovery that violates the fundamental requirement for an ideal internal standard to precisely mimic the analyte throughout sample preparation, chromatographic separation, and ionization [3]. Only Methoxy Fenoterol-d6, as the exact hexa-deuterated isotopologue of the analyte, provides the requisite physicochemical similarity to co-extract, co-elute, and ionize identically with methoxyfenoterol while maintaining a resolvable mass difference of 6 Da in the MS detector .

Methoxy Fenoterol-d6 Evidence-Based Differentiation: Quantitative Comparative Data Against (R,R)-Fenoterol and Analytical Alternatives


Oral Systemic Exposure: (R,R)-Methoxyfenoterol Demonstrates 3.1-Fold Higher Net Exposure Than (R,R)-Fenoterol in Rat Pharmacokinetic Studies

In a direct comparative pharmacokinetic study in rats, the unlabeled parent compound (R,R)-methoxyfenoterol (the analyte for which Methoxy Fenoterol-d6 serves as internal standard) exhibited approximately three-fold higher oral systemic exposure compared to (R,R)-fenoterol. Specifically, the net exposure (AUC/dose) was 7.2 min × nmol ml⁻¹ for (R,R)-methoxyfenoterol versus 2.3 min × nmol ml⁻¹ for (R,R)-fenoterol [1]. This substantial difference in exposure establishes the distinct pharmacological and analytical behavior of the methoxy-substituted compound, reinforcing the necessity of a matched deuterated internal standard for accurate quantification in biological samples.

pharmacokinetics bioavailability β2-adrenoceptor agonist

Systemic Clearance Reduction: (R,R)-Methoxyfenoterol Clearance is 67% Lower Than (R,R)-Fenoterol Following Intravenous Administration

Intravenous pharmacokinetic analysis in rats revealed that (R,R)-methoxyfenoterol exhibits significantly reduced systemic clearance compared to (R,R)-fenoterol. The measured clearance was 48 ml min⁻¹ kg⁻¹ for (R,R)-methoxyfenoterol versus 146 ml min⁻¹ kg⁻¹ for (R,R)-fenoterol, representing a 67% reduction [1]. This decreased clearance is attributed to altered metabolic pathways, primarily glucuronidation with significant presystemic glucuronidation of the compound, rather than the O-demethylation and subsequent conjugation pathways observed with fenoterol.

drug clearance metabolic stability intravenous pharmacokinetics

Extended Terminal Elimination Half-Life: (R,R)-Methoxyfenoterol T1/2 Prolonged by 40% Relative to (R,R)-Fenoterol

The terminal elimination half-life (T1/2λz) of (R,R)-methoxyfenoterol was determined to be significantly longer than that of (R,R)-fenoterol following intravenous administration. The measured T1/2λz was 152.9 ± 20.1 min for (R,R)-methoxyfenoterol compared to 108.9 ± 40.0 min for (R,R)-fenoterol, an extension of 44 min representing a 40% increase [1]. This prolonged elimination phase directly correlates with the reduced clearance and altered metabolic profile of the 4-methoxy derivative, which undergoes primary glucuronidation rather than the mixed oxidative and conjugative metabolism characteristic of fenoterol.

half-life elimination kinetics β2-AR agonist pharmacology

AUC Enhancement: (R,R)-Methoxyfenoterol Exhibits 2.5-Fold Greater AUC Following Intravenous Administration

Following intravenous administration, the total systemic exposure as measured by area under the plasma concentration-time curve (AUC0-inf) was significantly higher for (R,R)-methoxyfenoterol compared to (R,R)-fenoterol. The AUC0-inf was 300 min × nmol ml⁻¹ for (R,R)-methoxyfenoterol versus 119 min × nmol ml⁻¹ for (R,R)-fenoterol, representing a 2.5-fold increase [1]. This enhanced exposure is consistent with the reduced clearance and prolonged half-life observed for the 4-methoxy derivative and reflects the altered metabolic disposition resulting from O-methylation of the phenolic hydroxyl group.

area under curve drug exposure intravenous pharmacokinetics

β2-AR Binding Assay Superiority: [3H]-(R,R')-Methoxyfenoterol Outperforms [3H]-CGP-12177 as Marker Ligand in Modeling Functional cAMP Responses

The tritiated form of methoxyfenoterol, [3H]-(R,R')-methoxyfenoterol, was employed as a marker ligand in competitive displacement binding studies and compared to the inverse agonist radioligand [3H]-CGP-12177. The Ki values obtained using [3H]-(R,R')-methoxyfenoterol demonstrated superior correlation with functional EC50 values from cAMP stimulation assays than the Ki values derived from [3H]-CGP-12177 displacement [1]. This superior correlation is attributed to the fact that [3H]-(R,R')-methoxyfenoterol selectively probes the agonist-stabilized conformation of the β2-adrenoceptor, whereas [3H]-CGP-12177 labels both agonist- and antagonist-stabilized receptor populations, diluting the functional relevance of the binding measurement [2].

radioligand binding β2-adrenoceptor cAMP stimulation agonist conformation

Isotopic Purity Specification: Methoxy Fenoterol-d6 Commercial Grade Achieves ≥95% Chemical Purity with Validated Deuterium Incorporation

Commercial Methoxy Fenoterol-d6 is supplied with a purity specification of ≥95% as a beige solid , with additional supplier specifications noting 98% purity in certain catalog offerings . The compound features six deuterium atoms at defined positions: three on the terminal methyl (CD3), two on the benzylic methylene (CD2), and one on the chiral methine (CD), yielding a molecular formula of C18H17D6NO4 and a nominal mass shift of +6 Da relative to unlabeled methoxyfenoterol (C18H23NO4) [1]. This precise and extensive deuterium incorporation minimizes isotopic cross-talk and ensures baseline resolution from the analyte in the MS detector.

isotopic purity deuterium labeling analytical standard certification

Methoxy Fenoterol-d6 Optimal Procurement and Deployment Scenarios: Validated Use Cases in Quantitative Bioanalysis and β2-AR Pharmacology


LC-MS/MS Method Development and Validation for Methoxyfenoterol Quantification in Preclinical Pharmacokinetic Studies

Methoxy Fenoterol-d6 is the definitive internal standard for developing and validating LC-MS/MS methods to quantify (R,R)-methoxyfenoterol in rat and human plasma. Based on the pharmacokinetic data demonstrating 3.1-fold higher oral exposure, 67% lower clearance, and 2.5-fold greater AUC for methoxyfenoterol compared to fenoterol [1], methods must accommodate a broad dynamic range extending to higher plasma concentrations. The hexa-deuterated isotopologue provides the exact +6 Da mass shift required for selective multiple reaction monitoring (MRM) transitions (m/z 318.3 → 149 for methoxyfenoterol; m/z 324.3 → 149 for the d6 internal standard), enabling accurate quantification across the extended concentration-time profile without interference from endogenous matrix components [2]. Procurement of Methoxy Fenoterol-d6, rather than Fenoterol-d6 or structural analogs, is essential for method validation parameters including accuracy, precision, recovery, and matrix effect evaluation per regulatory bioanalytical method validation guidelines.

Metabolic Pathway Elucidation: Distinguishing O-Demethylation from Glucuronidation Using Deuterated Internal Standard Tracking

The metabolism of methoxyfenoterol proceeds primarily via glucuronidation (forming MFen-G) with only a small fraction undergoing O-demethylation to fenoterol and subsequent conjugation to Fen-G (0.3% of oral dose) [1]. Methoxy Fenoterol-d6 serves as a critical tool for quantifying both the parent compound and its primary glucuronide metabolite (MFen-G, m/z 494.3 → 149) in urine and hepatocyte incubation samples. The deuterated internal standard compensates for variable extraction efficiency during solid-phase extraction and differential ionization suppression in complex biological matrices [2]. This application scenario is particularly relevant for in vitro metabolism studies using rat hepatocytes or intestinal microsomes, where the deuterated standard enables accurate determination of glucuronidation rates and O-demethylation kinetics without the confounding effects of matrix variability.

β2-Adrenoceptor Agonist Screening and Structure-Activity Relationship Studies in Congestive Heart Failure Research

(R,R)-Fenoterol and its 4-methoxy derivative are under clinical investigation for the treatment of congestive heart failure, based on their selective β2-AR agonism and positive inotropic effects on cardiomyocytes [1]. The methoxyfenoterol scaffold, from which Methoxy Fenoterol-d6 is derived, has demonstrated 43-fold selectivity for β2-AR over β1-AR and produces up to a 300% increase in contractile response in isolated rat ventricular myocytes [2]. For laboratories synthesizing and evaluating novel fenoterol analogs, Methoxy Fenoterol-d6 provides a stable isotopically labeled reference for quantifying test compounds in receptor occupancy studies, assessing cellular uptake in cardiomyocyte preparations, and validating analytical methods for structure-activity relationship (SAR) campaigns. The compound's defined deuterium labeling pattern also supports NMR-based structural elucidation of novel analogs when used as an internal chemical shift reference.

Bioequivalence and Pharmaceutical Quality Control Testing for Methoxyfenoterol-Containing Formulations

In pharmaceutical quality control and bioequivalence testing, regulatory agencies require validated analytical methods employing stable isotope-labeled internal standards for accurate quantification of active pharmaceutical ingredients and their metabolites. Methoxy Fenoterol-d6 fulfills this requirement for methoxyfenoterol-based drug products, providing the isotopic purity (≥95%) and storage stability (2-8°C refrigerated) necessary for reproducible batch-to-batch analysis [1]. The compound's solubility in dichloromethane and methanol [2] facilitates the preparation of concentrated stock solutions for spiking into plasma, urine, or dissolution media. Procurement of Methoxy Fenoterol-d6 from qualified suppliers with certificates of analysis ensures traceability and compliance with pharmacopeial standards for analytical reference materials used in GLP and GMP environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methoxy Fenoterol-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.